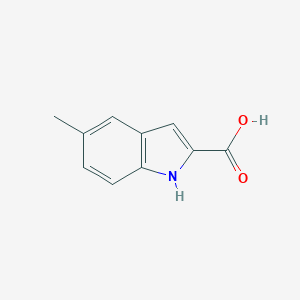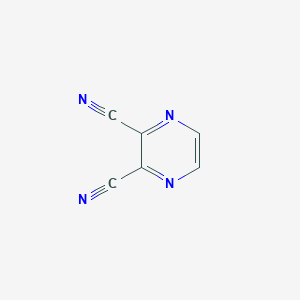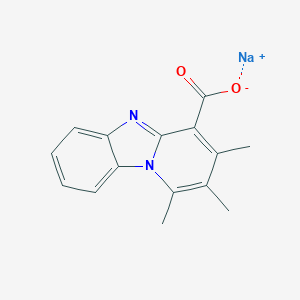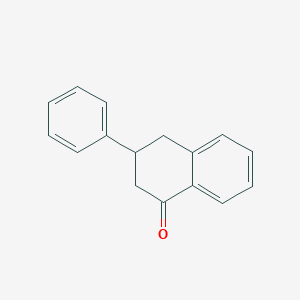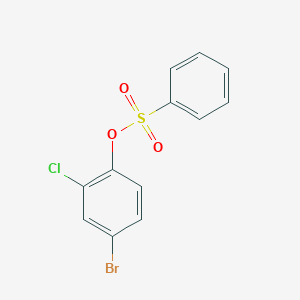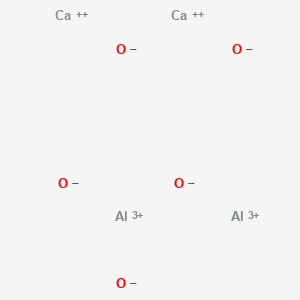
Dodecaaluminium calcium nonadecaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecaaluminium calcium nonadecaoxide, also known as Al12CaO19, is a unique material that has gained attention in scientific research due to its potential applications in various fields. This compound is a type of ceramic material that has a high melting point and excellent thermal stability, making it ideal for use in high-temperature environments. In
Mecanismo De Acción
The mechanism of action of dodecaaluminium calcium nonadecaoxide is not yet fully understood. However, it is believed that its catalytic properties are due to its unique crystal structure, which allows it to interact with other molecules in a specific way. This interaction leads to the activation of certain chemical reactions, resulting in the desired product.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of dodecaaluminium calcium nonadecaoxide. However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for use in medical applications such as drug delivery and tissue engineering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dodecaaluminium calcium nonadecaoxide in lab experiments is its high thermal stability. This property makes it ideal for use in high-temperature environments, which are common in many chemical reactions. However, the complex synthesis process and high cost of production can be a limitation for some researchers.
Direcciones Futuras
There are several potential future directions for research on dodecaaluminium calcium nonadecaoxide. One area of interest is the development of new synthesis methods that are more cost-effective and efficient. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in catalysis, drug delivery, and tissue engineering.
Métodos De Síntesis
The synthesis of dodecaaluminium calcium nonadecaoxide is a complex process that involves the reaction of aluminum and calcium oxides at high temperatures. This reaction typically takes place in a furnace at temperatures exceeding 1600°C. The resulting product is a white powder that is highly stable and resistant to thermal shock.
Aplicaciones Científicas De Investigación
Dodecaaluminium calcium nonadecaoxide has several potential applications in scientific research. One of the primary uses of this compound is in the field of catalysis. It has been shown to be an effective catalyst for several chemical reactions, including the conversion of alcohols to aldehydes and the oxidation of hydrocarbons.
Propiedades
Número CAS |
12005-50-4 |
|---|---|
Nombre del producto |
Dodecaaluminium calcium nonadecaoxide |
Fórmula molecular |
Al2Ca2O5 |
Peso molecular |
214.12 g/mol |
Nombre IUPAC |
dialuminum;dicalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.2Ca.5O/q2*+3;2*+2;5*-2 |
Clave InChI |
HGCYUAJUOYGULZ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
Otros números CAS |
12004-88-5 12005-50-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



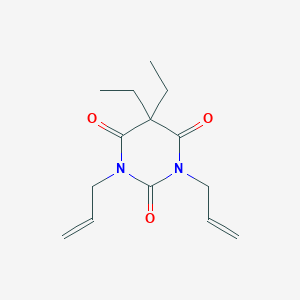
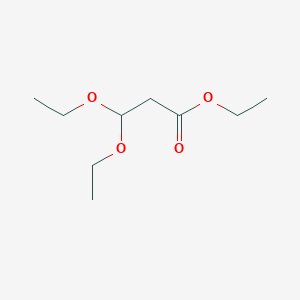

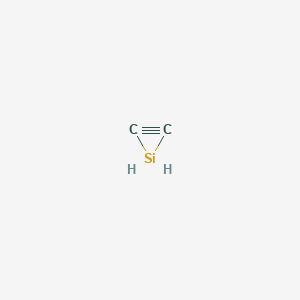
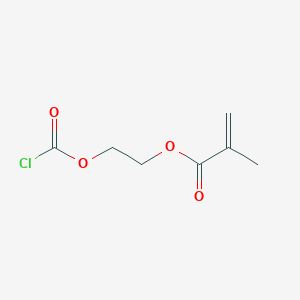
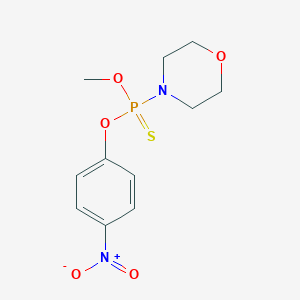
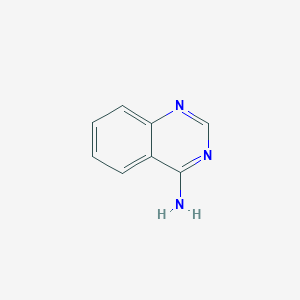

![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
